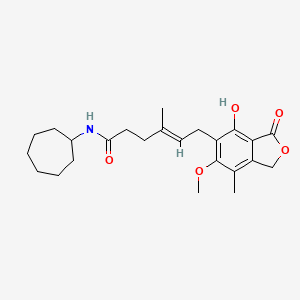![molecular formula C16H20ClN5O3S B10989427 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10989427.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with a chlorine atom (2-chloro) attached.
- The benzamide group contains a thiazolidin-2-one ring (1,1-dioxido-1,2-thiazinan-2-yl).
- The triazole moiety (3-(propan-2-yl)-1H-1,2,4-triazol-5-yl) is connected to the benzene ring.
- Overall, it combines aromatic, heterocyclic, and amide functionalities.
Preparation Methods
- Transition-metal-free synthesis:
- Industrial production methods may involve variations of this synthetic route.
Chemical Reactions Analysis
- Reactions:
- It can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents: Elemental sulfur, CO2, and arylamines.
- Major products: Thiazolidin-2-ones and 1,3-thiazinan-2-ones.
- Note: Detailed reaction mechanisms are beyond the scope of this article.
Scientific Research Applications
- Chemistry:
- Building block for designing novel compounds.
- Scaffold for drug discovery.
- Biology and Medicine:
- Potential bioactive properties due to its unique structure.
- Investigated as antiviral, antibacterial, or antifungal agents.
- Industry:
- Used in materials science or as intermediates for other chemicals.
Mechanism of Action
- Specific targets and pathways remain an active area of research.
- Likely interacts with cellular receptors or enzymes due to its diverse functional groups.
Comparison with Similar Compounds
- Similar compounds:
- Explore other analogs for further comparison.
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: (CAS: 927996-03-0) shares some structural features.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Properties
Molecular Formula |
C16H20ClN5O3S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H20ClN5O3S/c1-10(2)14-18-16(21-20-14)19-15(23)12-6-5-11(9-13(12)17)22-7-3-4-8-26(22,24)25/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
DCMCIPJKBYKCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10989346.png)

![1-(cyclopropylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10989370.png)
![1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10989372.png)
![methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B10989374.png)
![4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B10989378.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10989389.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B10989392.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10989393.png)
![4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10989402.png)
![trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B10989421.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10989426.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10989431.png)
